(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a chlorophenyl group, a furan ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .
Molecular Structure Analysis
The compound contains several heterocyclic rings, including a furan ring and a thiazolo[3,2-b][1,2,4]triazole ring. These rings are five-membered and contain various heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperazine ring could act as a base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, including those with furan and piperazine components, possess antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been demonstrated to yield compounds with significant antimicrobial properties against a range of microorganisms. These activities highlight the potential use of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2007; Serap Başoğlu et al., 2013).
Anticancer Activities
Compounds with furan and piperazine elements have also been investigated for their anticancer activities. For example, platinum(II) dithiocarbamate complexes, which include furan derivatives, have shown high potency against various cancer cell lines, suggesting their potential in anticancer therapy (M. Amir et al., 2016). Moreover, 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated, showing promise as antiproliferative agents against breast cancer cells (L. Yurttaş et al., 2014).
Interaction with Biological Targets
The structural components of the compound, particularly piperazine derivatives, have been associated with interactions with various biological targets, including serotonin receptors. These interactions can provide a basis for the development of drugs targeting neurological disorders or acting as antipsychotics (R. Fuller et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O4S/c25-16-6-2-1-5-15(16)19(28-9-11-29(12-10-28)22(31)18-8-4-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-7-3-13-33-17/h1-8,13-14,19,32H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAGZQSUMUYTSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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